molecular formula C13H12O6 B1345998 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride CAS No. 73003-90-4

5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride

Cat. No.: B1345998
CAS No.: 73003-90-4
M. Wt: 264.23 g/mol
InChI Key: DGQOZCNCJKEVOA-UHFFFAOYSA-N
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Description

5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride is a unique chemical compound known for its distinctive structure and versatile applications. This compound features a combination of alicyclic and anhydride functionalities, making it a valuable precursor in the synthesis of various high-performance polymers and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride typically involves the reaction of maleic anhydride with a suitable diene in a Diels-Alder reaction. The reaction conditions often include:

    Temperature: Typically conducted at elevated temperatures (around 100-150°C).

    Solvent: Common solvents include toluene or xylene to facilitate the reaction.

    Catalysts: In some cases, Lewis acids like aluminum chloride (AlCl₃) may be used to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the anhydride to corresponding diacids or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyls.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react under mild conditions to form amides or esters.

Major Products Formed

    Oxidation: Yields carboxylic acids or ketones.

    Reduction: Produces diacids or alcohol derivatives.

    Substitution: Forms amides, esters, or other substituted products.

Mechanism of Action

The compound exerts its effects primarily through its reactive anhydride groups, which can form covalent bonds with nucleophiles. This reactivity is crucial in polymerization reactions where the anhydride groups react with diamines or diols to form polyimides or polyesters. The molecular targets and pathways involved include:

    Polymerization: The anhydride groups react with amine or hydroxyl groups to form imide or ester linkages.

    Biological Interactions: The compound’s structure allows for interactions with biological molecules, facilitating its use in drug delivery and biomedical applications.

Comparison with Similar Compounds

Similar Compounds

    Maleic Anhydride: A simpler anhydride used in similar polymerization reactions.

    Phthalic Anhydride: Another anhydride used in the production of polyesters and alkyd resins.

    Succinic Anhydride: A related compound with applications in polymer synthesis and as a chemical intermediate.

Uniqueness

5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride is unique due to its combination of alicyclic and anhydride functionalities, which impart distinct properties such as flexibility, reduced polarizability, and enhanced biocompatibility . These features make it particularly valuable in applications requiring high-performance materials with specific optical and mechanical properties.

Properties

IUPAC Name

5-(2,5-dioxooxolan-3-yl)-7-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-5-2-6(7-4-9(14)18-11(7)15)3-8-10(5)13(17)19-12(8)16/h2,6-8,10H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQOZCNCJKEVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC2C1C(=O)OC2=O)C3CC(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888355
Record name 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73003-90-4
Record name B 4400
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride
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Record name 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Record name 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Record name 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxofuran-3-yl)isobenzofuran-1,3-dione
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Record name 5-(2,5-DIOXOTETRAHYDROFURYL)-3-METHYL-3-CYCLOHEXENE-1,2-DICARBOXYLIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride
Reactant of Route 2
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride
Reactant of Route 3
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride
Reactant of Route 4
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride
Reactant of Route 5
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride
Reactant of Route 6
5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride
Customer
Q & A

Q1: What makes DOCDA a desirable building block for polyimide synthesis?

A: DOCDA's structure, incorporating both alicyclic and anhydride functionalities, imparts unique properties to the resulting polyimides. [, , ] The alicyclic component enhances solubility in organic solvents, simplifying processing and film formation. [, ] Simultaneously, the anhydride groups react with diamines to form the robust imide linkages characteristic of polyimides, known for their thermal stability and mechanical strength. [, , ]

Q2: How does the incorporation of DOCDA influence the dielectric properties of polyimides?

A: Research demonstrates that increasing the DOCDA content within a polyimide structure correlates with a decrease in the dielectric constant. [] This effect is attributed to the reduced polarizability of the cycloaliphatic structure compared to purely aromatic counterparts. Lower dielectric constants are particularly desirable in applications demanding high-frequency performance, such as microelectronics. []

Q3: Can DOCDA be used to manipulate the surface wettability of polyimides?

A: Yes, polyimides synthesized with diamines containing long-chain alkyl groups linked via phenyl esters, along with DOCDA, exhibit controllable surface wettability upon exposure to ultraviolet (UV) light. [] Initially hydrophobic, the polyimide films undergo surface modification upon UV irradiation, leading to a significant decrease in water contact angle, signifying increased hydrophilicity. [] This photo-induced change is attributed to the cleavage of the phenyl ester bonds, generating polar groups like carboxyls and hydroxyls on the surface. [] This controllable wettability offers potential in applications like printed electronics. []

Q4: Are there strategies to further modify DOCDA-based polyimides after synthesis?

A: Yes, polymer reactions can be employed to introduce specific functionalities. For instance, reacting DOCDA-based polyimides containing phenolic OH groups with 3,4,5-tris(dodecyloxy)benzoic acid successfully incorporates long-chain alkyl groups onto the polymer side chains. [] This modification enhances the hydrophobicity of the polyimide surface, expanding its potential applications. []

Q5: What are the potential applications of DOCDA-derived polyimides in gas separation?

A: DOCDA-based copolyimides show promise as membrane materials for separating industrially relevant gas mixtures. [] They exhibit excellent selectivity for CO2/N2, CO2/CO, H2/CH4, and CO2/CH4 separations, coupled with high permeability for CO2 and H2. [] These characteristics make them attractive for applications like carbon capture and utilization, contributing to the reduction of greenhouse gas emissions. []

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